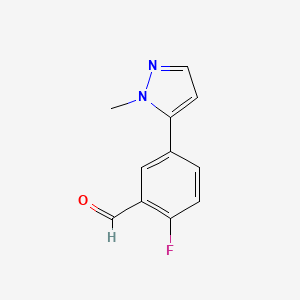

2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-fluoro-5-(2-methylpyrazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)8-2-3-10(12)9(6-8)7-15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULIOWMRVIGJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. For instance, it is recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Biological Activity

2-Fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is an organic compound with significant biological activity, which has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : C11H9FN2O

- Molecular Weight : 204.20 g/mol

- CAS Number : 1341303-81-8

Target Enzymes

The compound interacts with several biological targets, including:

- Colony Stimulating Factor-1 Receptor (CSF-1R) : Influences cellular processes such as proliferation and apoptosis.

- Nicotinamide Phosphoribosyltransferase (NAMPT) : Affects NAD+ salvage pathways, crucial for cellular metabolism and energy production .

Biochemical Pathways

The compound has been shown to modulate various biochemical pathways, particularly those involving:

- Mitogen-Activated Protein Kinase (MAPK) Pathway : Implicated in cell signaling and regulation of cell growth.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- Compounds with a pyrazole moiety have demonstrated significant anticancer properties. Studies have indicated that derivatives can inhibit the growth of various cancer cell types, including lung, colorectal, and breast cancers .

- For example, similar pyrazole-containing compounds have been reported to exhibit antiproliferative effects in vitro and antitumor activity in vivo, suggesting potential therapeutic applications in oncology .

-

Antimicrobial Properties :

- Research has shown that pyrazole derivatives possess antibacterial and antifungal activities. The presence of halogen substituents is often linked to enhanced bioactivity against Gram-positive and Gram-negative bacteria .

- In vitro tests have indicated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | Anticancer | Different substitution pattern affecting activity |

| 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde | Antimicrobial | Variation in pyrazole ring position |

| 5-Fluoro-1-methyl-pyrazol-4-y-substituted benzaldehyde | Anticancer and anti-inflammatory | Different substitution pattern on pyrazole ring |

Case Studies

Several studies have documented the biological activities of this compound:

- Anticancer Studies :

- Antimicrobial Evaluation :

- Inflammatory Response Modulation :

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics make it a valuable precursor for drugs targeting cancer and inflammatory diseases. Research indicates that derivatives of this compound exhibit promising anti-cancer and anti-inflammatory activities, highlighting its potential in therapeutic development .

Case Study: Anti-Cancer Agents

Recent studies have focused on synthesizing novel pyrazole derivatives from this compound, leading to compounds that demonstrate significant cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrazole ring have resulted in enhanced potency and selectivity towards specific cancer types .

Agricultural Chemistry

Agrochemical Formulation

In agricultural applications, this compound is employed in the formulation of agrochemicals. Its efficacy as a pesticide has been explored, contributing to improved crop yield and quality. The compound's ability to act against specific pests while being less harmful to beneficial organisms makes it an attractive candidate for sustainable agriculture .

Material Science

Development of Novel Materials

The compound is also investigated for its potential in material science, particularly in the development of polymers and coatings. The incorporation of fluorine into materials can enhance their durability and resistance to environmental factors such as moisture and UV radiation. Research into fluorinated polymers derived from this compound shows promise for applications in protective coatings and advanced materials .

| Property | Description |

|---|---|

| Chemical Structure | This compound |

| Applications | Pharmaceuticals, Agrochemicals, Material Science |

| Key Benefits | Enhanced efficacy, sustainability, improved durability |

Analytical Chemistry

Reagent for Analytical Methods

In analytical chemistry, this compound serves as a reagent in various detection methods. Its unique properties allow for the quantification and detection of complex mixtures, aiding researchers in identifying compounds within samples .

Biochemical Research

Studies on Enzyme Inhibition

Biochemically, this compound has been utilized in research involving enzyme inhibition and receptor binding studies. Its role in elucidating biological pathways contributes to a deeper understanding of drug interactions and mechanisms of action within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde with structurally related compounds, emphasizing physicochemical properties, reactivity, and applications.

Table 1: Comparative Analysis of Benzaldehyde Derivatives

*Calculated based on molecular formula. †Inferred from structural analogs.

Key Comparisons:

Structural and Electronic Effects Fluorine vs. In contrast, the trifluoromethoxy group in 2-fluoro-5-(trifluoromethoxy)benzaldehyde introduces stronger electron-withdrawing and lipophilic characteristics, which may improve metabolic stability in drug candidates. Pyrazole vs. Trifluoromethoxy: The 1-methylpyrazole substituent at the 5-position contributes to hydrogen-bonding capacity and π-π stacking interactions, which are critical for binding to biological targets. The trifluoromethoxy group, however, prioritizes steric and electronic modulation over hydrogen bonding.

Physicochemical Properties

- Solubility : The trifluoromethoxy derivative exhibits slight water miscibility due to its polar functional group, whereas the pyrazole-containing analogs likely show higher solubility in polar aprotic solvents (e.g., DMSO) due to the heterocycle’s polarity.

- Chromatographic Behavior : Benzaldehyde derivatives with bulkier substituents (e.g., pyrazole or trifluoromethoxy) are expected to exhibit longer retention times on reversed-phase columns compared to unsubstituted benzaldehyde, which has a capacity factor (k') of ~1.1.

Applications

- Pharmaceutical Intermediates : The target compound’s pyrazole and fluorine motifs are advantageous in medicinal chemistry for optimizing pharmacokinetic profiles. For example, fluorine reduces metabolic degradation, while pyrazole rings are common in kinase inhibitors.

- Synthetic Utility : The trifluoromethoxy derivative is often used in electrophilic aromatic substitution reactions, whereas the pyrazole analog may undergo Suzuki-Miyaura couplings for further functionalization.

Synthetic Challenges

- Introducing the pyrazole ring to the benzaldehyde core typically requires cross-coupling reactions (e.g., Suzuki), while fluorination at the 2-position may involve directed ortho-metalation or halogen-exchange protocols.

Q & A

Q. What are the primary synthetic routes for 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde?

The synthesis typically involves coupling reactions or nucleophilic substitution. For example:

- Suzuki-Miyaura Cross-Coupling : The pyrazole ring can be introduced via palladium-catalyzed coupling of a boronic acid derivative with a halogenated benzaldehyde precursor .

- Vilsmeier-Haack Reaction : This method can form the aldehyde group directly on the aromatic ring under controlled conditions (e.g., 0°C to 100°C, using POCl₃ and DMF) .

- Nucleophilic Aromatic Substitution : Fluorine at the 2-position can be introduced using KF or other fluorinating agents in polar aprotic solvents like DMF .

Q. How is the compound’s structure confirmed post-synthesis?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and purity (e.g., aldehyde proton at δ ~10 ppm, pyrazole protons at δ ~6–8 ppm) .

- X-ray Crystallography : SHELX programs refine crystal structures to confirm bond lengths and angles, particularly for resolving steric effects from the pyrazole and fluorine groups .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, and F percentages to confirm purity .

Q. What solvents and reaction conditions optimize its synthesis?

- Solvents : DMF or DMSO enhance solubility and reaction rates for nucleophilic substitutions .

- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions or NaBH₄ for reductive steps .

- Temperature : Microwave-assisted heating (90–100°C) improves yield in cyclization reactions .

Q. What are its key physicochemical properties?

- Solubility : Slightly miscible in water; dissolves in polar aprotic solvents (DMF, DMSO) .

- Sensitivity : Air-sensitive due to the aldehyde group; storage under inert gas (N₂/Ar) is recommended .

- Reactivity : The aldehyde participates in condensation reactions (e.g., with amines to form Schiff bases) .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties in catalytic applications?

The electron-withdrawing fluorine at position 2 increases the electrophilicity of the aldehyde group, enhancing reactivity in cross-couplings or condensations. Computational studies (DFT) show decreased electron density at the carbonyl carbon, facilitating nucleophilic attacks .

Q. What challenges arise in optimizing reaction yields for derivatives?

- Steric Hindrance : The 1-methylpyrazole group at position 5 can hinder access to the aldehyde in bulky reagents. Solutions include using smaller catalysts (e.g., Pd nanoparticles) .

- Byproduct Formation : Competing reactions (e.g., over-oxidation of the aldehyde) require strict temperature control (<100°C) and inert atmospheres .

Q. How is this compound used in medicinal chemistry research?

- Enzyme Inhibition : The aldehyde acts as a warhead in covalent inhibitors (e.g., targeting cysteine proteases). Pyrazole enhances binding to hydrophobic pockets .

- Pharmacophore Modeling : Structural analogs (e.g., 3-fluoro-5-pyrazole-benzaldehyde) show activity against kinases; SAR studies compare substituent effects .

Q. What analytical methods resolve contradictions in spectral data?

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., pyrazole vs. aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks when elemental analysis is ambiguous .

Q. How does the pyrazole ring impact material science applications?

- Coordination Chemistry : Pyrazole’s N-atoms chelate metals (e.g., Cu²⁺, Zn²⁺) for MOF or sensor design .

- Electronic Properties : Conjugation between the pyrazole and benzaldehyde π-systems enhances charge transport in organic semiconductors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.